N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
Description
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Properties
IUPAC Name |
N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMBWSPECJQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a tetrahydroquinoline core, which is known for various pharmacological properties. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 372.48 g/mol
- CAS Number : 941986-55-6
This compound's structure includes a sulfamoyl group attached to a phenyl ring and a propionamide moiety, which may contribute to its biological activity.
Antioxidant Activity
Research has indicated that tetrahydroquinoline derivatives possess significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively. A study demonstrated that tetrahydroquinolines could inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored through various studies. Tetrahydroquinoline derivatives have been reported to exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies suggest that similar compounds can act as inhibitors of key enzymes involved in disease processes. For example, certain tetrahydroquinolines have been shown to inhibit gamma-secretase activity, which is relevant in Alzheimer's disease research. This inhibition leads to a reduction in amyloid-beta peptide production, a hallmark of Alzheimer's pathology .
Neuroprotective Effects
Neuroprotective properties have also been attributed to tetrahydroquinoline derivatives. Studies indicate that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing inflammation .
Table 1: Biological Activities of Tetrahydroquinoline Derivatives
Case Study 1: Antioxidant Properties
A study conducted on various tetrahydroquinoline derivatives highlighted their efficacy in reducing oxidative stress in cellular models. The results indicated that compounds with sulfamoyl groups exhibited enhanced antioxidant activity compared to their unsulfamoylated counterparts.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound showed potent activity against multiple strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting a promising alternative for treating resistant infections.
Case Study 3: Neuroprotective Mechanisms
Research involving animal models of neurodegeneration revealed that administration of tetrahydroquinoline derivatives led to improved cognitive function and reduced markers of neuroinflammation. These findings support the potential use of such compounds in therapeutic strategies for neurodegenerative diseases.
Scientific Research Applications
Research indicates that compounds similar to N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide may exhibit significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit specific enzymes involved in metabolic pathways related to cancer. For instance, compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 .
- Receptor Modulation : The compound may interact with specific biological targets such as receptors involved in autoimmune diseases. For example, it has been suggested that tetrahydroquinoline derivatives can act as inhibitors for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in regulating Th17 cells implicated in autoimmune conditions.
Synthesis and Mechanism of Action
The synthesis typically involves the following steps:
- Formation of Tetrahydroquinoline Core : Achieved through cycloaddition reactions.
- Acylation : Introduction of the propionyl group using propionyl chloride.
- Sulfonamide Formation : Reaction with methanesulfonyl chloride.
- Purification : Techniques such as chromatography are employed to isolate the final product.
The mechanism of action likely involves binding to specific enzymes or receptors within cellular pathways, affecting biological processes such as DNA synthesis or immune response modulation .
Case Studies
These studies highlight the potential of this compound and its derivatives in therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : A step-wise approach is critical. Begin with coupling the tetrahydroquinoline sulfonamide intermediate to the propionamide-bearing phenyl group via sulfamoylation. Use anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) in pyridine or DMF to enhance reactivity . Optimize yields by controlling stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) and reaction time (2–4 hours at 0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95%). Yields typically range from 60–75%, as seen in analogous propionamide syntheses .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode) with NMR (¹H/¹³C, 2D-COSY/HMBC) to verify substituent positions and stereochemistry. For purity, use HPLC (C18 column, acetonitrile/water gradient) and compare retention times against standards . Thermal stability and crystallinity can be assessed via DSC/TGA .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility screens in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) should track decomposition via HPLC. For pH-dependent stability, incubate in simulated gastric/intestinal fluids and analyze degradation products .
Advanced Research Questions
Q. How can computational quantum chemical calculations guide reaction pathway optimization for derivatives?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and activation energies for sulfamoylation or propionylation steps. Pair this with reaction path sampling to identify low-energy intermediates. Validate predictions experimentally via kinetic studies (e.g., in situ IR monitoring) . For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error synthesis .
Q. What statistical experimental design (DoE) methods effectively optimize reaction parameters?
- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate critical variables (temperature, catalyst loading, solvent polarity). For a 3-factor system, 15–20 experiments suffice to model interactions. Use ANOVA to identify significant factors (e.g., temperature × catalyst synergy) and predict optimal conditions . A case study on TiO₂ photocatalysis demonstrated 30% yield improvement using DoE .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, incubation times). Validate via orthogonal assays:
- In vitro : Radioligand binding vs. functional cAMP assays.
- In silico : Molecular docking (AutoDock Vina) to compare binding poses across protein conformers .
Discrepancies may arise from off-target effects or metabolite interference, necessitating metabolite profiling (LC-MS/MS) .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and catalytic DMAP for sulfamoylation .
- Characterization : Combine HRMS with 2D-NMR to resolve stereochemical ambiguities .
- Computational Modeling : Use DFT-guided reaction path sampling to minimize experimental iterations .
- Data Analysis : Apply DoE and meta-analytical frameworks to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
